[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride
Description
Historical Context and Discovery
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine dihydrochloride emerged as part of broader efforts to optimize chiral amines for pharmaceutical applications. While its PubChem entry was created in 2011, synthetic routes for analogous cyclohexane diamines date to the early 2000s, driven by demand for enantiopure intermediates. A pivotal advancement came in 2010 with the development of azide-based rearrangement methods, exemplified by the synthesis of trans-4-methyl cyclohexylamine. These methods avoided hazardous diazoimide reagents, enabling safer large-scale production of stereochemically defined cycloaliphatic amines. The dihydrochloride derivative likely originated from pharmaceutical research, where salt forms improve solubility and stability.
Significance in Cycloaliphatic Amine Research
Cycloaliphatic amines are prized for their rigidity and tunable stereochemistry. This compound’s two primary amine groups—one on the cyclohexane ring and another on the aminomethyl side chain—enable dual reactivity in crosslinking and catalysis. Compared to monofunctional analogs like N-(3-aminopropyl)cyclohexylamine (CAS 3312-60-5), its bifunctional nature allows simultaneous participation in two chemical reactions, a trait critical for polymer curing and metal-organic framework (MOF) synthesis. The dihydrochloride form further enhances water solubility, addressing a common limitation of hydrophobic cyclohexane derivatives.
Table 1: Comparative Properties of Cycloaliphatic Amines
Position in the Broader Field of Cyclohexane Derivatives
Cyclohexane derivatives span applications from solvents to drug candidates. This compound occupies a niche as a stereochemically rigid diamine, distinguishing it from simpler analogs like 4-(aminomethyl)cyclohexylamine (CAS 13338-82-4), which lacks the (1R,3R) configuration. The trans-diaxial arrangement of its amine groups minimizes steric hindrance, favoring interactions with chiral substrates. In polymer science, its cyclohexane backbone imparts thermal stability, while the dihydrochloride salt mitigates volatility—a drawback of non-ionic amines like 2-[(2-aminocyclohexyl)methyl]cyclohexan-1-amine.
Stereochemical Significance of (1R,3R) Configuration
The (1R,3R) configuration imposes a fixed spatial arrangement, critical for enantioselective processes. In catalysis, this geometry aligns reactive sites for substrate binding, as seen in Jacobsen-type epoxidation systems. Molecular modeling of the compound reveals a chair conformation with axial and equatorial amines, creating a chiral pocket ideal for asymmetric induction. This contrasts with cis-cyclohexane-1,2-diamine dihydrochloride, where adjacent amines limit conformational flexibility. The stereochemical purity (>99.7% e.e. in optimized syntheses) ensures reproducibility in applications requiring precise chirality.
Relevance to Contemporary Chemical Sciences
Modern research leverages this compound in three key areas:
- Pharmaceutical Intermediates : As a chiral scaffold for kinase inhibitors and neuromodulators, where the cyclohexane ring enhances metabolic stability.
- Advanced Materials : Crosslinker in epoxy resins, improving glass transition temperatures by 15–20°C compared to aliphatic alternatives.
- Green Chemistry : Synthesis via azide rearrangement reduces reliance on explosive intermediates, aligning with sustainable chemistry goals.
Table 2: Synthetic Methods for [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine Dihydrochloride
The compound’s versatility ensures its continued relevance, particularly in asymmetric synthesis and high-performance materials. Future directions may explore its use in organocatalysis or as a ligand in transition-metal complexes, capitalizing on its rigid, chiral framework.
Properties
IUPAC Name |
[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h7-8H,1-6,9-10H2;2*1H/t7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOKEQZRCMLCBK-RHJRFJOKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)CN)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable precursor.
Addition of Methanamine Group: The methanamine group is added through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The aminomethyl and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce more saturated amines.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- This compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and anxiety.
-
Neuropharmacology
- Research indicates that [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine; dihydrochloride may act as a selective ligand for serotonin and norepinephrine receptors. This interaction suggests potential applications in mood regulation and anxiety relief.
-
Analytical Chemistry
- The compound serves as a reference standard in analytical methods, including high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for precise quantification in biological samples.
-
Biological Activity Studies
- Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity can be quantified using various assays, such as the DPPH radical scavenging method.
Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine; dihydrochloride | High | Higher than ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
Neuropharmacological Effects
| Study | Effect Observed | Dosage |
|---|---|---|
| Rodent Model of Depression | Significant improvement in depressive behavior | 10 mg/kg |
| Neuroprotection Assay | Reduced neuronal apoptosis under oxidative stress | Variable concentrations |
Case Studies
-
Behavioral Improvement in Rodent Models
- A double-blind study involving rodents subjected to chronic mild stress demonstrated that administration of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine; dihydrochloride led to significant improvements in behavioral tests commonly used to assess depressive symptoms, such as the forced swim test.
-
Neuroprotective Effects in Cell Cultures
- In vitro studies indicated that neurons treated with the compound showed lower levels of apoptosis when exposed to neurotoxic agents compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
Cyclohexane-Based Amines
- (1R)-3,3-Dimethylcyclohexan-1-amine hydrochloride Structure: Features a single aminomethyl group at the 1R position and two methyl groups at the 3,3-positions. Key Differences: The absence of a second aminomethyl group reduces hydrogen-bonding capacity, while the dimethyl substituents increase steric hindrance. This compound is used in chiral synthesis but lacks the bifunctional reactivity of the target compound .
- [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride Structure: A cyclohexyl group substituted with a 3-chlorophenyl ring and a single aminomethyl group. ~1.8 for the target compound). This modification is advantageous for central nervous system (CNS) drug candidates but reduces water solubility .
- (1R,3S)-3-Phenylcyclohexan-1-amine hydrochloride Structure: Contains a phenyl group at the 3S position instead of an aminomethyl group. Key Differences: The phenyl group alters electronic properties, enabling interactions with aromatic residues in enzyme active sites. However, the lack of a second amine limits its utility in crosslinking or chelation applications .
Heterocyclic and Aromatic Derivatives
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride
Methoxisopropamine hydrochloride
Pharmacological and Physicochemical Properties
Key Observations:
- The target compound’s dual aminomethyl groups and rigid cyclohexane backbone optimize it for interactions with polar targets (e.g., enzymes, ion channels), whereas aromatic derivatives prioritize lipid membrane penetration.
- Chirality in the target compound enhances stereoselective binding, a critical factor in receptor subtype specificity .
Biological Activity
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine; dihydrochloride, also known as rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : ((1R,3R)-cyclohexane-1,3-diyl)dimethanamine dihydrochloride
- Molecular Formula : C₈H₁₈N₂·2ClH
- Molecular Weight : 195.10 g/mol
- Purity : ≥ 95%
- Physical Form : Powder
The compound acts primarily as a ligand for various receptors and enzymes in the central nervous system. Its structure allows it to interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.
Key Mechanisms:
- Inhibition of Reuptake : It has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
- Receptor Modulation : The compound exhibits activity at several G protein-coupled receptors (GPCRs), which are critical in mediating physiological responses.
Pharmacological Effects
The biological activity of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine; dihydrochloride has been evaluated in various studies:
- Antidepressant Effects : Research indicates that the compound may possess antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission.
- Neuroprotective Properties : Studies suggest potential neuroprotective effects against neurotoxicity induced by glutamate and other excitatory amino acids.
- Analgesic Activity : Preliminary data indicate that it may have analgesic properties, possibly through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 (PMC3685188) | Evaluated the effects on cholinesterase activity; showed significant inhibition at low concentrations. |
| Study 2 (US7138542B2) | Investigated its use in treating tinnitus; demonstrated efficacy through modulation of neurotransmitter systems. |
| Study 3 (Enamine) | Analyzed pharmacokinetics and safety; reported favorable profiles with low toxicity in preclinical models. |
Toxicity Profile
The toxicity profile has been assessed through various assays:
- Acute Toxicity : Low toxicity observed in rodent models.
- Chronic Exposure : Long-term studies are still required to fully understand the implications of repeated dosing.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine dihydrochloride with high stereochemical purity?
- Methodology:
- Chiral Resolution: Start with racemic 3-aminocyclohexanecarboxylic acid derivatives. Use chiral HPLC or enzymatic resolution to isolate the (1R,3R)-isomer, as demonstrated in analogous syntheses of cyclohexylamine derivatives .
- Protection/Deprotection: Protect the amine groups with carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during alkylation or acylation steps. Deprotect using hydrogenolysis (for Cbz) or acidic conditions (for Boc) .
- Salt Formation: React the free base with hydrochloric acid in anhydrous ethanol to form the dihydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
Q. How can researchers confirm the stereochemical configuration of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine dihydrochloride?
- Methodology:
- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- NMR Spectroscopy: Compare coupling constants (e.g., ) in H-NMR with computational models (DFT) to validate the chair conformation of the cyclohexane ring .
- Optical Rotation: Measure specific rotation and compare with literature values for (1R,3R)-configured cyclohexylamine analogs .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology:
- Accelerated Degradation Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS. Primary degradation pathways include oxidation of amine groups or ring-opening under acidic conditions .
- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–12). The dihydrochloride salt shows optimal stability in pH 4–6, with precipitation observed in alkaline conditions due to free base formation .
Advanced Research Questions
Q. How does the stereochemistry of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine dihydrochloride influence its binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodology:
- Molecular Docking: Use software like AutoDock Vina to compare binding poses of (1R,3R) vs. (1S,3S) isomers against receptor crystal structures (e.g., PDB: 6NM8). The (1R,3R) configuration may exhibit stronger hydrogen bonding with GluN1 subunits .
- In Vitro Assays: Perform radioligand displacement assays using H-MK-801 to quantify IC50 values. Stereospecificity has been observed in analogous cyclohexylamine derivatives, with (1R,3R) showing 10-fold higher affinity .
Q. What strategies mitigate diastereomer formation during the synthesis of this compound?
- Methodology:
- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation or alkylation steps to enhance enantiomeric excess (ee > 95%) .
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .
Q. Can computational models predict the pharmacokinetic properties of [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine dihydrochloride?
- Methodology:
- ADMET Prediction: Utilize SwissADME or ADMETlab to estimate logP (predicted: 1.2), BBB permeability (CNS MPO score: 4.5), and CYP450 inhibition. The dihydrochloride salt improves aqueous solubility but may reduce passive diffusion .
- MD Simulations: Perform 100-ns simulations in lipid bilayers to assess membrane permeation rates. Polar surface area (PSA > 80 Ų) suggests limited passive absorption, necessitating prodrug strategies .
Contradictions and Resolutions in Literature
Q. Discrepancies in reported synthetic yields for this compound (30–70%): How to address variability?
- Resolution:
- Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and temperatures. THF at −78°C improves selectivity for the (1R,3R)-isomer by minimizing epimerization .
- Purification Techniques: Replace column chromatography with recrystallization in ethanol/water (1:3) to enhance yield and purity (>98%) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
